molecular formula C24H25N3S B2523918 (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-17-0

(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Numéro de catalogue: B2523918
Numéro CAS: 477187-17-0
Poids moléculaire: 387.55
Clé InChI: QBKGUPQLEJPWSL-KGENOOAVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-((3,5-Dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-isobutylphenyl group and an (E)-configured acrylonitrile moiety linked to a 3,5-dimethylphenylamine group. Its design incorporates sterically demanding substituents (e.g., isobutyl and dimethylphenyl groups), which may influence solubility, conformational stability, and intermolecular interactions.

Propriétés

IUPAC Name

(E)-3-(3,5-dimethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S/c1-16(2)9-19-5-7-20(8-6-19)23-15-28-24(27-23)21(13-25)14-26-22-11-17(3)10-18(4)12-22/h5-8,10-12,14-16,26H,9H2,1-4H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKGUPQLEJPWSL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C24H25N3S
  • Molecular Weight: 387.55 g/mol
  • Purity: Typically around 95%

Research indicates that compounds similar to (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile may exert their biological effects through several mechanisms:

  • Inhibition of EGFR: The compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR can lead to reduced proliferation and survival of cancer cells .
  • Induction of Apoptosis: Studies have suggested that this compound may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, leading to cell death .

In Vitro Studies

A series of in vitro studies have evaluated the anticancer activity of (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HT-29 (Colon)12.5EGFR inhibition
MCF-7 (Breast)10.0Apoptosis induction
DU-145 (Prostate)15.0Cell cycle arrest

These results indicate that the compound exhibits promising anticancer activity, particularly against colon and breast cancer cell lines .

Case Studies

  • Colon Cancer Model: In a study involving HT-29 cells, treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers. The study concluded that the compound could serve as a lead for developing new therapies against colon cancer .
  • Breast Cancer Model: In MCF-7 cells, the compound was found to significantly downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism involving both growth inhibition and apoptosis .

Computational Studies

Molecular docking studies have been performed to understand the binding affinity of (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile with target proteins such as EGFR. The results indicated high binding affinity due to specific interactions within the active site of the receptor, reinforcing its potential as an effective inhibitor .

Applications De Recherche Scientifique

Therapeutic Applications

1. Anticancer Activity
Research has indicated that compounds featuring thiazole derivatives exhibit promising anticancer properties. For instance, thiazolidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticancer efficacy .

2. Anticonvulsant Properties
Studies have shown that thiazolidine derivatives possess anticonvulsant activity. For example, the synthesis of thiazolidin-4-one derivatives demonstrated significant activity in seizure models, indicating potential applications in treating epilepsy . The specific compound of interest may similarly exhibit such properties due to its structural analogies.

3. Antiviral Activity
There is emerging evidence that thiazolidine derivatives can inhibit viral replication, particularly against Yellow Fever Virus (YFV). Compounds similar to (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile have been evaluated for their antiviral properties, suggesting a potential role in developing antiviral drugs .

Case Studies

StudyObjectiveFindings
Anticancer Activity Evaluation Assess cytotoxic effects on MCF-7 cellsCompounds with thiazole moieties showed significant growth inhibition comparable to standard treatments .
Anticonvulsant Activity Testing Evaluate effectiveness in seizure modelsThiazolidine derivatives exhibited protective effects in maximal electroshock seizure tests .
Antiviral Efficacy Study Investigate inhibition of YFV replicationCertain thiazolidine compounds demonstrated effective inhibition of viral replication in vitro .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile to various biological targets. Such studies are crucial for understanding the mechanism of action and optimizing the compound's structure for enhanced efficacy against specific diseases .

Comparaison Avec Des Composés Similaires

The following analysis compares (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile with structurally related thiazole derivatives, focusing on substituent effects, conformational features, and synthesis yields.

Structural and Substituent Analysis

Key Compounds for Comparison :

Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.

Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.

Feature Target Compound Compound 4 Compound 5
Core Structure Thiazole + acrylonitrile + 3,5-dimethylphenylamine Thiazole + pyrazole + triazole Thiazole + pyrazole + triazole
Substituents 4-Isobutylphenyl (thiazole); 3,5-dimethylphenyl (amine) 4-Chlorophenyl; 4-fluorophenyl (×3) 4-Fluorophenyl (×4)
Planarity Likely planar except for isobutyl group Mostly planar (one fluorophenyl ⊥) Similar to Compound 4
Crystallinity Not reported Triclinic, P¯1 symmetry Triclinic, P¯1 symmetry
Synthesis Yield Not reported High yield (>80%) High yield (>80%)
Key Findings
  • Steric and Electronic Effects :

    • The isobutyl group in the target compound introduces significant steric bulk compared to the chloro or fluoro substituents in Compounds 4 and 3. This may reduce solubility in polar solvents but enhance lipid membrane permeability.
    • The 3,5-dimethylphenyl group on the acrylonitrile moiety provides electron-donating methyl groups, contrasting with the electron-withdrawing halogens (Cl, F) in Compounds 4 and 4. This could modulate electronic interactions in biological targets.
  • Conformational Flexibility: Compounds 4 and 5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.